(4-Hydroxyphenyl)diphenylmethanol

Description

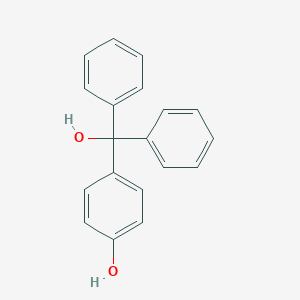

(4-Hydroxyphenyl)diphenylmethanol (CAS: 15658-11-4) is a triarylmethanol derivative with the molecular formula C₁₉H₁₆O₂ and a molecular weight of 276.34 g/mol . Its IUPAC name, 4-[hydroxy(diphenyl)methyl]phenol, reflects its structure: a central carbon bonded to two phenyl groups, one 4-hydroxyphenyl group, and a hydroxyl group. This compound is a yellow crystalline powder with a melting point of 162°C and a purity ≥98% (HPLC) .

Propriétés

IUPAC Name |

4-[hydroxy(diphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIRHBKKYVWAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294656 | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15658-11-4 | |

| Record name | 15658-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (4-Hydroxyphenyl)diphenylmethanol can be synthesized through several methods. One common approach involves the reaction of benzophenone with phenol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group of phenol attacks the carbonyl carbon of benzophenone, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with a purity of over 98% .

Analyse Des Réactions Chimiques

Catalytic Hydrogenation

While not directly reported for (4-hydroxyphenyl)diphenylmethanol, analogous benzhydrols are synthesized via catalytic hydrogenation of benzophenones. For example:

-

Substrate : Benzophenone derivatives

-

Catalyst : Pd-Cu-Sn/C (1–10 wt% Pd, 1–5 wt% Cu/Sn) with sodium acetate as a stabilizer

-

Conditions : 0.2–5.0 MPa H₂, 40–120°C, 1–10 h

-

Outcome : Conversion rates >98% and selectivity up to 75.9% for benzhydrol derivatives

This method highlights the potential for synthesizing substituted benzhydrols via selective hydrogenation.

Electrochemical Carboxylation

Diarylmethanols undergo direct carboxylation with CO₂ under electrochemical conditions:

-

Substrate : Diarylmethanol derivatives

-

Conditions : Constant-current electrolysis in DMSO, Pt cathode, Mg anode

-

Reaction :

This one-step protocol replaces the hydroxyl group with a carboxylic acid, offering a green alternative to traditional methods.

Stability Under Acidic/Basic Conditions

This compound exhibits notable stability:

| Condition | Stability Outcome | Source |

|---|---|---|

| 15% TFA | No decomposition after 12 h | |

| 40% NH₄OH | Stable in aqueous THF at RT | |

| 10% LiOH/KOH | Resists saponification in THF-MeOH | |

| Lewis acids (AlCl₃, BCl₃) | No reaction observed |

This stability enables its use as a linker in solid-phase synthesis under harsh conditions .

Oxidation

The benzhydrol hydroxyl group can be oxidized to a ketone:

-

Reagents : CrO₃, PCC, or Jones reagent

-

Product : (4-Hydroxyphenyl)diphenylmethanone (theoretical)

Reduction

Reduction typically targets the alcohol moiety:

-

Reagents : LiAlH₄ or NaBH₄ (ineffective due to existing alcohol)

-

Alternative : Catalytic hydrogenation may reduce aromatic rings under extreme conditions.

Protection/Deprotection

-

Protection : The phenolic -OH can be acetylated using acetic anhydride/pyridine.

-

Deprotection : Stable to TFA, enabling orthogonal deprotection strategies .

Nucleophilic Substitution

-

Reagents : SOCl₂, PBr₃

-

Product : Chloride or bromide derivatives (theoretical, not directly reported).

Comparison with Analogous Compounds

Applications De Recherche Scientifique

Organic Synthesis

Protecting Group in Organic Chemistry

(4-Hydroxyphenyl)diphenylmethanol serves as an effective protecting group for carboxylic acids in organic synthesis. Its derivatives exhibit stability under a range of acidic and basic conditions, making them suitable for use in complex organic reactions. For instance, certain derivatives have shown resistance to nucleophilic attacks and can be cleaved selectively under mild conditions, such as treatment with trifluoroacetic acid (TFA) . This property allows chemists to utilize the compound in solid-phase synthesis, where it acts as a linker for various functional groups, facilitating the generation of diverse compound libraries .

Linkers for Solid-Phase Synthesis

The compound's ability to stabilize linkers in solid-phase synthesis is significant. It enables the immobilization of carboxylic acids, amines, and alcohols, which can later be cleaved under specific conditions . This application is crucial for the development of combinatorial libraries used in drug discovery.

Medicinal Chemistry

Pharmaceutical Applications

Research indicates that this compound derivatives may have potential therapeutic applications. For example, compounds derived from this structure have been explored for their ability to interact with muscarinic acetylcholine receptors (mAChR), which are implicated in various neurological disorders . The modulation of these receptors can lead to advancements in treatments for diseases such as Alzheimer's and other cognitive disorders.

Synthesis of Bioactive Compounds

The compound has also been utilized in synthesizing bioactive molecules. Its derivatives have been shown to possess significant biological activity, including anti-inflammatory and anticancer properties . These findings highlight the versatility of this compound as a building block in medicinal chemistry.

Material Science

Polymer Chemistry

In material science, this compound is explored for its role in developing advanced polymeric materials. Its derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties . The compound's ability to undergo various chemical modifications allows for tailoring material properties for specific applications.

Photostability and Thermal Properties

Studies have shown that this compound exhibits photostability under UV irradiation, making it suitable for applications where light exposure is a concern . Additionally, its thermal properties contribute to its utility in high-performance materials that require durability under varying conditions.

Case Studies

Mécanisme D'action

The mechanism of action of (4-Hydroxyphenyl)diphenylmethanol involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyl group plays a crucial role in these interactions, enabling the compound to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This property is particularly valuable in biological systems where oxidative stress is a concern.

Comparaison Avec Des Composés Similaires

Diphenylmethanol

- Structure : Central carbon bonded to two phenyl groups and one hydroxyl group.

- Key Differences: Lacks the 4-hydroxyphenyl substituent present in (4-Hydroxyphenyl)diphenylmethanol.

- Reactivity : Undergoes rapid hydrogen atom abstraction to form the diphenylketyl radical (λₘₐₓ = 540 nm) with a rate constant of 5.3 × 10⁶ M⁻¹s⁻¹ in acetonitrile solutions .

- Applications: Used in electrocatalytic hydrogenation of benzophenone, achieving >90% selectivity for diphenylmethanol .

(o-Chlorophenyl)diphenylmethanol

4-Hydroxyphenethyl Alcohol

- Structure: Simpler alcohol with a 4-hydroxyphenyl group and ethanol chain.

- Applications : Produced biosynthetically via engineered E. coli for use in flavor and pharmaceutical industries .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| This compound | 276.34 | 162 | Low in water | Phenol, tertiary alcohol |

| Diphenylmethanol | 184.23 | 66–69 | Soluble in ether | Secondary alcohol |

| 4-Hydroxyphenethyl alcohol | 138.16 | 92–94 | Water-miscible | Phenol, primary alcohol |

| 3-(4-Hydroxyphenyl)propionic acid | 166.18 | 130–132 | Soluble in methanol | Phenol, carboxylic acid |

Antioxidant and Radical Scavenging

- Diphenylmethanol: Forms stable ketyl radicals under UV irradiation, relevant in photochemical studies .

- This compound: The phenolic hydroxyl group may confer enhanced antioxidant activity, though direct data are lacking in the evidence.

Cytotoxic Activity

- β-Carboline Derivatives: Compounds like N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide show potent cytotoxicity against prostate (IC₅₀ = 1.83 μM) and ovarian (IC₅₀ = 1.65 μM) cancer cells . Structural similarities suggest this compound could be explored for similar activities.

Estrogenic Activity

- Mono-OH-MDDE: A methoxychlor metabolite with estrogenic activity due to its 4-hydroxyphenyl group .

Catalysis

- Diphenylmethanol: Used in N-iodosuccinimide (NIS)-mediated C–N bond formation, achieving >80% conversion under mild conditions (Table S1–S5) . The bulkier this compound may exhibit lower reactivity due to steric effects.

Activité Biologique

(4-Hydroxyphenyl)diphenylmethanol, also known as 4-Hydroxytrityl Alcohol, is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields due to its potential biological activities, particularly its antioxidant and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and biochemical mechanisms.

Chemical Structure and Properties

The structure of this compound consists of a hydroxyl group attached to a phenyl ring, which is further linked to a diphenylmethanol framework. This unique structure is significant for its biological interactions:

- Molecular Formula : CHO

- Molecular Weight : 288.33 g/mol

- Functional Groups : Hydroxyl (-OH), phenyl rings

Antioxidant Activity

This compound has been investigated for its antioxidant properties. The presence of the hydroxyl group allows it to donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress in biological systems. Research indicates that compounds with similar structures can effectively scavenge reactive oxygen species (ROS), leading to reduced lipid peroxidation and improved cellular health .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably, it has shown promise in inhibiting cell growth and inducing apoptosis in various cancer cell lines. For instance, it has been compared with other phenolic compounds like p-methylaminophenol and fenretinide, demonstrating significant antiproliferative effects against cancerous cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

- Antioxidant Mechanism : The compound acts by donating hydrogen atoms to free radicals, thus reducing oxidative damage.

- Cell Cycle Regulation : It may influence cell cycle progression by modulating key regulatory proteins involved in apoptosis and cell proliferation.

- Gene Expression Modulation : Research suggests that this compound can alter the expression levels of genes associated with oxidative stress response and apoptosis .

Case Studies

Q & A

Q. What are the established synthetic routes for (4-Hydroxyphenyl)diphenylmethanol, and what are their typical challenges?

The Grignard reaction is a foundational method for synthesizing diarylmethanol derivatives. For example, bromobenzene and benzaldehyde can react via a Grignard intermediate to yield diphenylmethanol, though this method often results in moderate yields (~56%) and impurities due to side reactions or moisture sensitivity . For this compound, analogous protocols may require protection of the phenolic hydroxyl group during synthesis to prevent undesired oxidation or side reactions. Post-synthesis, recrystallization and TLC analysis (using standards like benzophenone) are critical for purification and verifying product identity .

Q. How can researchers confirm the identity and purity of this compound?

- Chromatography : HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol-sodium acetate buffer, pH 4.6) enables precise quantification. Calibration curves for related compounds (e.g., diphenylmethanol) show linearity in ranges like 0.5–53 µg/mL, with recovery rates >99% .

- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy validate structural features, such as phenolic -OH stretches (~3200–3600 cm⁻¹) and aromatic C-H bonds. Comparisons with authentic standards or computational databases (e.g., NIST Chemistry WebBook) enhance accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Moisture Control : Use anhydrous solvents (e.g., ether) and inert atmospheres to prevent Grignard reagent hydrolysis .

- Catalysis : Explore biocatalysts (e.g., immobilized enzymes) for stereoselective synthesis, as seen in related alcohol derivatives .

- Process Monitoring : Real-time TLC or in-situ IR tracks reaction progress, minimizing byproduct formation. Adjusting stoichiometry (e.g., excess benzaldehyde) may enhance conversion .

Q. What factors influence the stability of this compound under varying environmental conditions?

- Temperature : Degradation rates increase at elevated temperatures; store at 2–8°C in amber glass to limit thermal and photolytic breakdown .

- pH : Acidic/basic conditions may protonate/deprotonate the phenolic group, altering solubility and reactivity. Buffered solutions (pH 6–8) are recommended for long-term stability .

- Light Exposure : UV/visible light can induce radical formation; use light-resistant containers .

Q. How can structural modifications of this compound impact its physicochemical properties?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) to the phenyl rings may increase oxidative stability but reduce solubility. Comparative studies with analogs like 4-methylphenylethanol highlight the role of steric hindrance and hydrogen bonding .

- Biological Activity : Methyl or halogen substitutions on the aromatic rings can enhance antimicrobial or antioxidant profiles, as observed in structurally similar compounds .

Q. What advanced analytical strategies resolve contradictions in data (e.g., unexpected melting points or spectral peaks)?

- Multi-Technique Validation : Combine DSC (for melting point analysis) with high-resolution mass spectrometry (HRMS) to distinguish between polymorphs or isomeric byproducts .

- Computational Modeling : Density functional theory (DFT) simulations predict NMR/IR spectra, aiding in peak assignment for complex mixtures .

Methodological Considerations

- Synthesis : Prioritize inert reaction conditions and post-synthetic purification (e.g., column chromatography) to address low yields (~56%) reported in Grignard-based protocols .

- Analysis : Validate HPLC methods using spiked recovery experiments to ensure accuracy in quantifying trace impurities (e.g., diphenylmethanone) .

- Storage : Lyophilization improves stability for long-term storage, particularly for hygroscopic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.